tert-Butyl 3-amino-3-[3-(dimethylamino)phenyl]-2,2-dimethylpropanoate
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Overview
Description
tert-Butyl 3-amino-3-[3-(dimethylamino)phenyl]-2,2-dimethylpropanoate is an organic compound with a complex structure that includes both amino and ester functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-amino-3-[3-(dimethylamino)phenyl]-2,2-dimethylpropanoate typically involves multiple steps. One common method involves the protection of amino acids using tert-butyloxycarbonyl (Boc) groups, followed by coupling reactions with dimethylamino-substituted benzene derivatives . The reaction conditions often include the use of coupling reagents such as N,N’-diethylene-N’'-2-chloroethyl thiophosphoramide, which enhances amide formation without the need for additional bases .
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer a more efficient and sustainable approach compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3-amino-3-[3-(dimethylamino)phenyl]-2,2-dimethylpropanoate can undergo various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amino groups, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl 3-amino-3-[3-(dimethylamino)phenyl]-2,2-dimethylpropanoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology
In biological research, this compound can be used to study enzyme interactions and protein-ligand binding due to its amino and ester functionalities .
Medicine
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials with specific properties .
Mechanism of Action
The mechanism of action of tert-Butyl 3-amino-3-[3-(dimethylamino)phenyl]-2,2-dimethylpropanoate involves its interaction with molecular targets such as enzymes and receptors. The amino groups can form hydrogen bonds with active sites, while the ester group can participate in esterification reactions . These interactions can modulate biological pathways and lead to specific physiological effects.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 4-[3-(dimethylamino)-2-propenoyl]-4-phenyl-1-piperidinecarboxylate
- tert-Butyl 3-(dimethylamino)propanoate
Uniqueness
tert-Butyl 3-amino-3-[3-(dimethylamino)phenyl]-2,2-dimethylpropanoate is unique due to its combination of amino and ester groups, which allows for versatile chemical reactivity and potential applications in various fields. Its structure provides a balance between hydrophilic and hydrophobic properties, making it suitable for diverse research and industrial applications.
Properties
Molecular Formula |
C17H28N2O2 |
---|---|
Molecular Weight |
292.4 g/mol |
IUPAC Name |
tert-butyl 3-amino-3-[3-(dimethylamino)phenyl]-2,2-dimethylpropanoate |
InChI |
InChI=1S/C17H28N2O2/c1-16(2,3)21-15(20)17(4,5)14(18)12-9-8-10-13(11-12)19(6)7/h8-11,14H,18H2,1-7H3 |
InChI Key |
LPRSRDKMTMOPBA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C(C)(C)C(C1=CC(=CC=C1)N(C)C)N |
Origin of Product |
United States |
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